
2,6-Dichloro-3-hydroxybenzaldehyde
Overview
Description
2,6-Dichloro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Cl2O2. It is a chlorinated derivative of hydroxybenzaldehyde and is known for its applications in various chemical syntheses and research fields. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-hydroxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of 3-hydroxybenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atoms at the 2 and 6 positions of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
Oxidation: 2,6-Dichloro-3-hydroxybenzoic acid.
Reduction: 2,6-Dichloro-3-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
2,6-Dichloro-3-hydroxybenzaldehyde is widely used as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical reactions.
Medicinal Chemistry
Research into derivatives of this compound has shown potential for developing new therapeutic agents. For example:
- Enzyme Inhibitors: Studies have indicated that compounds derived from this compound can act as effective inhibitors for certain enzymes, providing a pathway for drug development.
- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, suggesting applications in pharmaceuticals aimed at treating infections .
Biological Applications
In biological systems, this compound may interact with various enzymes or receptors, altering their activity. The presence of chlorine and hydroxyl groups can significantly influence its binding affinity and specificity towards molecular targets .
Industrial Applications
The compound is also utilized in the production of:
- Dyes: Its unique structure allows it to be used as a precursor in dye synthesis.
- Agrochemicals: It serves as an important building block in the formulation of pesticides and herbicides due to its biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the derivative and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-3-hydroxybenzaldehyde
- 3,5-Dichloro-4-hydroxybenzaldehyde
- 2,5-Dichloro-4-hydroxybenzaldehyde
Uniqueness
2,6-Dichloro-3-hydroxybenzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The position of the chlorine atoms and the hydroxyl group can lead to distinct chemical and biological properties compared to its isomers .
Biological Activity
2,6-Dichloro-3-hydroxybenzaldehyde (DCHBA) is a compound of significant interest in the fields of medicinal chemistry and environmental science due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
DCHBA is characterized by the presence of two chlorine atoms and a hydroxyl group on the benzaldehyde moiety. Its chemical structure can be represented as follows:
This specific arrangement enhances its reactivity and interaction with biological targets.
The biological activity of DCHBA is largely attributed to its ability to interact with various enzymes and receptors. The presence of chlorine atoms and the hydroxyl group influences its binding affinity, potentially altering the activity of these molecular targets. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular pathways.
Antimicrobial Properties
Research indicates that DCHBA exhibits notable antimicrobial properties. Its structural features allow it to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of both chlorine and hydroxyl groups contributes to its enhanced reactivity compared to non-chlorinated analogs.
Cytotoxicity and Cell Proliferation
DCHBA has been studied for its effects on cell proliferation. In vitro studies demonstrate that it can inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is crucial for preventing conditions such as atherosclerosis. The compound's action appears to involve cell cycle arrest at specific phases, which can be quantified using assays like MTS and BrdU incorporation.
Case Studies
- Vasculoprotective Effects : A study investigated the effects of similar compounds like 3-hydroxybenzaldehyde (3-HBA), which shares structural similarities with DCHBA. Results indicated that 3-HBA could inhibit VSMC migration and proliferation, suggesting that DCHBA may have comparable vasculoprotective effects due to its structural characteristics .
- Toxicity Assessments : In environmental studies, DCHBA was evaluated for its toxicity in aquatic organisms. The compound's transformation products were assessed in chlorinated wastewater effluents, highlighting its potential ecological impact .
Comparison of Biological Activities
Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
---|---|---|---|
This compound | Yes | 50 µM | Enzyme inhibition |
3-Hydroxybenzaldehyde | Yes | 40 µM | VSMC proliferation inhibition |
2,4-Dichloro-3-hydroxybenzaldehyde | Yes | 45 µM | Antioxidant properties |
Properties
IUPAC Name |
2,6-dichloro-3-hydroxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZZOXWEJEADB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439944 | |
Record name | 2,6-dichloro-3-hydroxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-14-2 | |
Record name | 2,6-Dichloro-3-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloro-3-hydroxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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